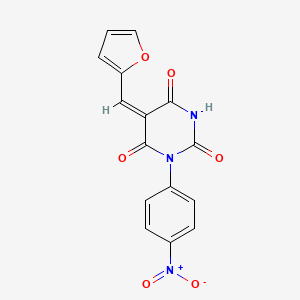
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FNP, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. FNP has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Mecanismo De Acción
The mechanism of action of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response and inflammation.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. Additionally, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit antimicrobial effects by inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit a range of biological activities, making it a versatile tool for studying various biological processes. However, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations for use in lab experiments. It is a highly reactive compound that can be difficult to handle, and it can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further elucidate the mechanism of action of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, particularly its effects on key enzymes and signaling pathways. Another area of research is to explore the potential applications of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, future research could focus on developing new derivatives of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis method of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine, followed by the addition of furfural. The resulting product is then subjected to cyclization to yield 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-furylmethylene)-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Propiedades
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6/c19-13-12(8-11-2-1-7-24-11)14(20)17(15(21)16-13)9-3-5-10(6-4-9)18(22)23/h1-8H,(H,16,19,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBQPAVLDXHRBM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(furan-2-ylmethylidene)-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide](/img/structure/B5493124.png)
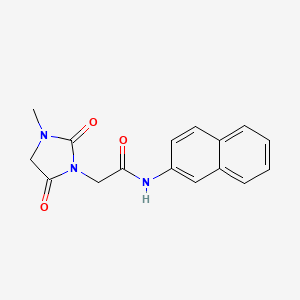
![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)
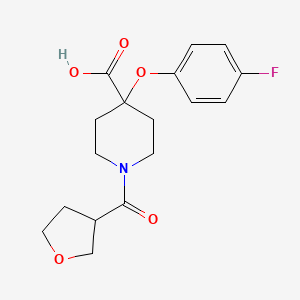
![6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)
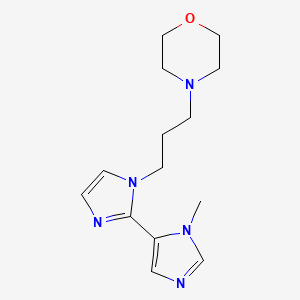
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5493197.png)
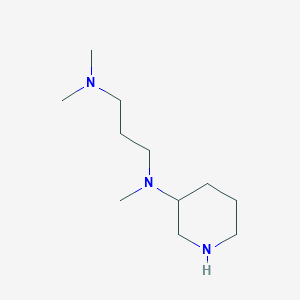

![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)